Ac-IEPD-AFC -

Ac-IEPD-AFC

Catalog Number: EVT-10946357
CAS Number:
Molecular Formula: C32H38F3N5O11
Molecular Weight: 725.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-IEPD-AFC, also known as N-acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a synthetic fluorogenic substrate specifically designed for the enzyme granzyme B. This compound is notable for its application in biochemical assays to measure granzyme B activity, which is critical in various biological processes, including apoptosis and immune responses. The molecular formula for Ac-IEPD-AFC is C32H38F3N5O11C_{32}H_{38}F_3N_5O_{11}, with a molecular weight of approximately 725.7 g/mol .

Source and Classification

Ac-IEPD-AFC is classified under fluorogenic substrates and is primarily utilized in research settings focused on apoptosis, particularly in studies involving cytotoxic T lymphocyte activity. It is commercially available from multiple suppliers, including Abcam and MedChemExpress, highlighting its relevance in scientific research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-IEPD-AFC involves several steps, beginning with the preparation of the peptide sequence N-acetyl-Ile-Glu-Pro-Asp. The process typically includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to construct the peptide backbone.
  2. Coupling Reaction: The peptide is coupled with the fluorogenic moiety 7-amino-4-trifluoromethylcoumarin.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) .

These methods ensure that the synthesized compound retains its functional properties necessary for accurate enzymatic assays.

Molecular Structure Analysis

Structure and Data

Ac-IEPD-AFC features a complex structure that includes a peptide portion and a fluorophore. The key structural components are:

  • Peptide Backbone: Composed of four amino acids: isoleucine, glutamic acid, proline, and aspartic acid.
  • Fluorophore: The 7-amino-4-trifluoromethylcoumarin group serves as the fluorescent reporter.

This combination allows for specific cleavage by granzyme B, releasing the fluorescent signal upon enzymatic activity. The excitation maximum for the released fluorophore is at 400 nm, with an emission maximum at 505 nm .

Chemical Reactions Analysis

Reactions and Technical Details

Ac-IEPD-AFC undergoes specific enzymatic cleavage by granzyme B, which recognizes the peptide sequence IEPD. Upon cleavage, it releases 7-amino-4-trifluoromethylcoumarin, leading to an increase in fluorescence intensity that can be quantitatively measured. This reaction can be summarized as follows:

Ac IEPD AFCGranzyme BAFC+other products\text{Ac IEPD AFC}\xrightarrow{\text{Granzyme B}}\text{AFC}+\text{other products}

The quantification of fluorescence allows researchers to assess granzyme B activity in various biological samples .

Mechanism of Action

Process and Data

The mechanism of action for Ac-IEPD-AFC involves its use as a substrate in assays to measure granzyme B activity. Granzyme B is released from cytotoxic T cells during immune responses and induces apoptosis in target cells by cleaving specific substrates. The process includes:

  1. Binding: Granzyme B binds to its target cell membrane.
  2. Entry: It enters the target cell via perforin-mediated pathways.
  3. Cleavage: Once inside, granzyme B cleaves Ac-IEPD-AFC at the IEPD sequence.
  4. Fluorescence Detection: The released AFC can be detected through fluorescence measurement.

This mechanism allows researchers to monitor immune responses and apoptosis effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ac-IEPD-AFC exhibits several notable physical and chemical properties:

  • Appearance: Solid form.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Should be stored under desiccating conditions and protected from light to maintain stability.
  • Purity: Typically ≥95% purity .

These properties are crucial for ensuring accurate experimental results during assays.

Applications

Scientific Uses

Ac-IEPD-AFC is primarily used in research focused on:

  1. Apoptosis Studies: As a tool for measuring granzyme B activity during programmed cell death.
  2. Immunological Research: To study cytotoxic T lymphocyte functions and their role in immune responses against tumors or infections.
  3. Drug Development: In screening potential therapeutic agents that modulate apoptosis or immune responses.

The ability to quantitatively measure granzyme B activity makes Ac-IEPD-AFC an invaluable asset in various fields of biomedical research .

Biochemical Mechanisms of Granzyme B Substrate Recognition

Structural Determinants of Ac-IEPD-AFC Substrate Specificity

Ac-IEPD-AFC (N-acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic peptide substrate engineered for selective recognition by granzyme B. Its design exploits granzyme B’s requirement for aspartic acid (Asp) at the P1 position, a hallmark of its protease activity. The catalytic efficiency of Ac-IEPD-AFC is governed by key structural features:

  • P1 Aspartate: The Asp residue engages with granzyme B’s conserved S1 pocket, which contains arginine residues (Arg²²⁶ in humans) that form salt bridges with the substrate’s carboxylate group [3] [8]. This interaction is essential for positioning the scissile bond (Asp-AFC) for hydrolysis.
  • P2-P4 Specificity: The Glu-Pro-Ile sequence (positions P2-P4) influences binding affinity. The P2 glutamate (Glu) interacts with granzyme B’s S2 subsite, while the P3 proline (Pro) enhances rigidity. The P4 isoleucine (Ile) occupies a hydrophobic S4 pocket, optimizing orientation [5].
  • Species-Dependent Variations: Human granzyme B cleaves Ac-IEPD-AFC efficiently (Km = 585 μM), but murine granzyme B exhibits markedly reduced activity due to divergent substrate-binding residues (e.g., Ala¹⁷⁴ in mice vs. Glu¹⁷⁴ in humans) [3] [4].

Table 1: Residue-Subsite Interactions in Ac-IEPD-AFC Cleavage

Substrate PositionResidueGranzyme B SubsiteInteraction Type
P1AspS1 (Arg²²⁶)Ionic bond
P2GluS2 (His⁵⁷, Ser²¹⁸)Hydrogen bonding
P3ProS3 (Tyr¹⁵¹)Hydrophobic stacking
P4IleS4 (Trp²¹⁵)Van der Waals

Enzymatic Cleavage Kinetics: Aspartic Acid Recognition Motifs

Kinetic analyses reveal that Ac-IEPD-AFC hydrolysis follows Michaelis-Menten kinetics. Key parameters include:

  • Catalytic Efficiency: For human granzyme B, the Km of 585 μM and kcat of 8.2 s⁻¹ yield a catalytic efficiency (kcat/Km) of 1.4 × 10⁴ M⁻¹s⁻¹ [1] [6]. This efficiency is 10-fold lower than natural substrates like Bid due to the AFC moiety’s steric bulk.
  • pH and Cofactor Dependence: Maximal activity occurs at pH 7.5–8.0, mimicking physiological conditions. Activity requires Ca²⁺ for structural stabilization and is inhibited by serine protease inhibitors (e.g., 3,4-dichloroisocoumarin) [5] [8].
  • Fluorogenic Detection: Cleavage releases AFC (λex = 400 nm, λem = 505 nm), enabling real-time quantification. The Km value dictates substrate concentrations (typically 200–1,000 μM) for linear kinetic assays [1] [5].

Table 2: Kinetic Parameters of Ac-IEPD-AFC vs. Natural Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-IEPD-AFC (human)5858.21.4 × 10⁴
Bid (human)0.1512.18.1 × 10⁴
ICAD (mouse)380.82.1 × 10³

Comparative Analysis of Synthetic vs. Endogenous Granzyme B Substrates

Ac-IEPD-AFC serves as a diagnostic tool but diverges from physiological substrates in critical ways:

  • Sequence Specificity: Endogenous substrates (e.g., Bid, caspase-8) contain Asp at P1 but vary at P2–P4 (e.g., IEPD in Bid vs. IETD in caspase-8). Murine granzyme B cleaves murine Bid efficiently but shows minimal activity toward human Bid or Ac-IEPD-AFC due to sequence variations near the cleavage site [3] [4].
  • Structural Accessibility: Natural substrates often exist in flexible loops, facilitating cleavage. In contrast, Ac-IEPD-AFC’s linear structure lacks tertiary constraints, accelerating hydrolysis but potentially overestimating in vivo activity [5].
  • Functional Limitations: While Ac-IEPD-AFC quantifies protease activity, it cannot replicate the caspase-activating or mitochondrial-disrupting functions of substrates like Bid or ICAD. Studies using this substrate must therefore contextualize data within granzyme B’s broader apoptotic role [8].

Key Research Findings:

  • Species-specific substrate recognition necessitates matched granzyme B–substrate pairs: Human enzyme cleaves Ac-IEPD-AFC effectively, but murine granzyme B requires alternatives like Boc-Ala-Ala-Asp-SBzl [5].
  • The AFC tag reduces catalytic efficiency by 80% compared to endogenous peptides, limiting physiological extrapolation [1] [6].
  • In drug discovery, Ac-IEPD-AFC identifies granzyme B inhibitors but may overlook compounds targeting exosite interactions critical for natural substrate cleavage [3].

Properties

Product Name

Ac-IEPD-AFC

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C32H38F3N5O11

Molecular Weight

725.7 g/mol

InChI

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)

InChI Key

HWXKKVLJPWMVLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C

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